molecular formula C9H16N3O12P3S B609322 2'-amino-2-thio-UTP CAS No. 934014-05-8

2'-amino-2-thio-UTP

Cat. No. B609322
M. Wt: 483.2173
InChI Key: JFTKYXAPVLEOJM-XVFCMESISA-N
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Description

2’-amino-2-thio-UTP is a modified nucleotide that has been used in various studies. It includes 2 different types of modifications on one or both pyrimidine nucleotides .


Synthesis Analysis

The synthesis of 2’-amino-2-thio-UTP involves several steps. A study showed that a T7 RNA polymerase bearing the Y639F mutation was able to synthesize transcripts with 2’-fluoro, 2’-amino, 2’-O-methylpyrimidines and 2’-deoxy-2’-thio-CTP more efficiently than the wild type . Another approach to the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of 2’-amino-2-thio-UTP is complex and involves a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position . Several strategies are recognized for the structural refinement of 2-aminothiazole as well as modification of the attached group to 2-amino in 2-aminothiazole framework .


Chemical Reactions Analysis

The chemical reactions involving 2’-amino-2-thio-UTP are diverse. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of thiol group may be considered to be less known direction of chemical modification .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-amino-2-thio-UTP are complex. It is recommended that an internal standard be used to monitor physical and chemical losses and variations during amino acid analysis .

Scientific Research Applications

  • Receptor Activation : 2'-amino-2'-deoxy-UTP, a close analogue of 2'-amino-2-thio-UTP, exhibits higher potency for the P2Y2 receptor, a type of uracil nucleotide-activated receptor (Jacobson et al., 2006).

  • RNA Polymerase Utility : Studies on the cherry salmon (Oncorhynchus masou) reveal that various sulfur-containing UTP analogues, including those similar to 2'-amino-2-thio-UTP, are utilized differently by RNA polymerase I and II (Nakayama & Saneyoshi, 1984).

  • Inhibition of Platelet Aggregation : Thio analogues of UTP, such as 2-thio-UTP, have been shown to inhibit platelet P2Y12 receptor and aggregation, indicating potential applications in anti-platelet therapies (Gündüz et al., 2017).

  • Molecular Modeling for Receptor Selectivity : Molecular modeling studies involving 2'-amino-2'-deoxy-2-thiouridine 5'-triphosphate have been used to enhance understanding of receptor recognition, aiding in the development of receptor subtype-selective drugs (Ivanov et al., 2007).

  • Metabolism in Liver : The metabolism of nucleosides like 2-thiouridine, a compound related to 2'-amino-2-thio-UTP, in rat liver suggests pathways for incorporation into nucleotides and RNA (Yu & Sedlák, 1973).

  • Photoreactive Analogs in Transcription Complexes : Utilization of photoreactive analogs such as 4-thio-substituted UTP in transcription complexes provides insights into the organization and function of these complexes (Temiakov et al., 2003).

  • Nucleic Acid Scaffolding : 2'-amino-LNA scaffolds, similar in structure to 2'-amino-2-thio-UTP, have been used in the creation of functionalized nucleic acids for nanotechnology and biomedical applications (Astakhova & Wengel, 2014).

Future Directions

The future directions of research on 2’-amino-2-thio-UTP are promising. The development of selective agonists and antagonists of P2Y receptors is one of the potential areas of research . The continuing process of ligand design for the P2Y receptors will aid in the identification of new clinical targets .

properties

IUPAC Name

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUUIWWVPWHAA-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-amino-2-thio-UTP

Citations

For This Compound
4
Citations
A El-Tayeb, A Qi, RA Nicholas… - Journal of medicinal …, 2011 - ACS Publications
… One of the most potent and selective P2Y 2 receptor agonists is 2′-deoxy-2′-amino-2-thio-UTP (X, Figure 2), exhibiting an EC 50 value of 8 nM at P2Y 2 receptors with good …
Number of citations: 55 pubs.acs.org
KA Jacobson, AA Ivanov, S de Castro, TK Harden… - Purinergic …, 2009 - Springer
… Combination of these two modifications yields 2′-amino-2-thio-UTP, compound 63b, synergizes to enhance both potency (8 nM EC 50 ) and selectivity (300-fold P2Y 2 -selective …
Number of citations: 141 link.springer.com
T Ginsburg-Shmuel, M Haas… - Journal of medicinal …, 2010 - ACS Publications
… (13) 2′-Amino-2-thio-UTP, 7, combines two modifications which enhance both potency and selectivity at the P2Y 2 -R, probably due to additional interactions of the 2′-amino group …
Number of citations: 28 pubs.acs.org
RA Sophocleous - 2020 - ro.uow.edu.au
Purinergic signalling is an important biological process that utilises extracellular nucleotides to activate P2X and P2Y purinergic receptors. P2 receptors play a range of roles in human …
Number of citations: 0 ro.uow.edu.au

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